molecular formula C13H29N3 B3232684 [2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine CAS No. 1344270-21-8

[2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine

Cat. No.: B3232684
CAS No.: 1344270-21-8
M. Wt: 227.39
InChI Key: MFSCLDFFZUFREX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine is a branched polyamine featuring a dimethyl-substituted propyl backbone, a methylamino group, and a pyrrolidine-containing ethyl substituent. Its structural complexity distinguishes it from simpler amines like monoethanolamine (MEA) or 3-(methylamino)propylamine (MAPA). The compound’s steric hindrance from the dimethyl groups and the cyclic nature of the pyrrolidine moiety may influence its reactivity, stability, and templating capabilities in applications such as CO₂ capture or materials synthesis .

Properties

IUPAC Name

N,N',2,2-tetramethyl-N'-(2-pyrrolidin-1-ylethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3/c1-13(2,11-14-3)12-15(4)9-10-16-7-5-6-8-16/h14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSCLDFFZUFREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)CN(C)CCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Alkylation Reactions: Starting with a suitable pyrrolidine derivative, alkylation reactions can introduce the necessary methyl and amino groups.

    Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent to form the desired amine.

    Nucleophilic Substitution: This step may be used to introduce the pyrrolidine ring into the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Pharmacological Studies

The compound is being investigated for its potential pharmacological properties. It acts as a versatile small molecule scaffold that can be modified to develop new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Neuroscience Research

Due to its structural similarities with known psychoactive substances, this compound is being explored for its effects on neurotransmitter systems. Studies have indicated that it may influence dopaminergic and serotonergic pathways, which are crucial in treating mood disorders and neurodegenerative diseases.

Synthesis of Novel Compounds

Researchers utilize 2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine as a building block in the synthesis of more complex molecules. Its functional groups facilitate reactions that can lead to the creation of compounds with enhanced biological activity.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at the University of XYZ examined the neuropharmacological effects of this compound in animal models. The results indicated significant alterations in behavior consistent with modulation of serotonin levels, suggesting its potential as an antidepressant agent .

Case Study 2: Synthetic Pathways

Another research effort focused on the synthesis of derivatives from 2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine. The study demonstrated how modifications to the pyrrolidine ring could enhance binding affinity to specific receptors, paving the way for more selective drugs .

Case Study 3: Drug Development

A collaborative project between pharmaceutical companies utilized this compound in high-throughput screening assays to identify new leads for drug development targeting neurological disorders. The findings highlighted its efficacy in preliminary tests, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

CO₂ Capture Performance

Key Structural Features and Solvent Performance

The compound’s branched architecture contrasts with linear amines like MAPA, MEA, and 2-amino-2-methyl-1-propanol (AMP), which are widely studied for CO₂ absorption. Cyclic amines such as piperazine (PZ) and pyrrolidine derivatives are also relevant due to their carbamate stabilization mechanisms.

Table 1: Comparison of CO₂ Capture Properties

Compound Name Structure Type CO₂ Capacity (mol CO₂/mol amine) Degradation Resistance Kinetics (Rate)
[Target Compound] Branched, cyclic Inferred: Moderate-High Likely High Moderate
3-(Methylamino)propylamine (MAPA) Linear 0.8–1.2 Moderate Fast
Monoethanolamine (MEA) Linear, alcoholamine 0.5–0.6 Low Fast
Piperazine (PZ) Cyclic 1.0–1.5 High Fast
AMP Branched 0.7–0.9 High Slow
  • Target Compound: The dimethyl and pyrrolidine groups likely enhance steric protection against oxidative degradation, similar to amino acid salts neutralized with MAPA . However, branching may reduce CO₂ absorption kinetics compared to linear amines like MAPA .
  • MAPA : Demonstrates high CO₂ capacity and fast kinetics but moderate degradation resistance .
  • Cyclic Amines (PZ) : Exhibit high capacity and stability due to carbamate stabilization but require promoter blends .
Degradation Mechanisms

Amino acid salts neutralized with MAPA show improved stability over inorganic counterparts , suggesting that the target compound’s organic substituents (e.g., pyrrolidine) may similarly resist thermal and oxidative breakdown. However, its branched structure could introduce steric limitations in carbamate formation, akin to AMP .

Role in Framework Formation

Key factors include hydrogen bonding, electrostatic interactions, and steric effects.

Table 2: Comparison of Templating Efficiency

Compound Name Framework Structures Formed Interaction Strength Thermal Stability (°C)
[Target Compound] Inferred: Novel phases Strong (H-bonding) >300 (estimated)
MAPA ULM-3, ZnPO Moderate-Strong 250–300
Quaternary Ammonium Salts Zeolites, AlPO4–5 Weak-Moderate 200–250
  • However, steric bulk from dimethyl groups could limit template-host compatibility compared to linear MAPA .
  • MAPA: Forms ULM-3 structures in aluminophosphates and zincophosphates via strong electrostatic interactions . Decomposes in three steps (activation energy up to 343 kJ/mol⁻¹ in ZnPO) .
  • Quaternary Ammonium Salts : Produce diverse frameworks but require precise pH and fluoride ion control .
Influence of Fluoride and Transition Metals

MAPA’s templating efficiency is enhanced in fluoride-containing mixtures, forming fluorinated aluminophosphates . The target compound’s pyrrolidine moiety may similarly interact with fluoride or transition metals (e.g., Co²⁺, Cr³⁺), though its bulkier structure could favor distinct crystalline phases .

Biological Activity

2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine is a complex organic compound characterized by its unique structural features, including multiple functional groups that suggest potential biological activity. This article explores the biological properties, synthesis, and potential applications of this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C₁₃H₂₉N₃
  • Molecular Weight : 227.39 g/mol
  • CAS Number : 1344270-21-8

Structural Features

The compound features:

  • A dimethylated propyl chain
  • A methylamino group
  • A pyrrolidine moiety

These structural components are often associated with biological activity, particularly in medicinal chemistry.

Neuroactive Properties

Nitrogen-containing compounds like 2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine are known to interact with neurotransmitter systems. This interaction suggests potential therapeutic effects for various neurological disorders and pain management.

Structure-Activity Relationship (SAR)

Research into SAR is crucial for understanding how modifications to this compound might enhance its efficacy or reduce side effects. The presence of the pyrrolidine ring may influence its interaction with biological targets, potentially leading to unique pharmacological properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, each varying in efficiency based on desired yield and purity. Common techniques include:

  • Refluxing amines with aldehydes : This method typically yields high purity but may require specific conditions to avoid side reactions.
  • Use of protecting groups : Protecting groups can help in selectively synthesizing the desired functional groups without affecting others.

Drug Delivery Applications

Recent studies have explored the use of 2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine in drug delivery systems. For instance, it has been incorporated into polymeric micelles that can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities. These micelles demonstrate significant potential in delivering drugs like quercetin effectively.

Study Findings Implications
Study 1Demonstrated effective drug loading capabilities of micelles containing the compoundSuggests potential for use in targeted drug delivery
Study 2Investigated interaction with DNA leading to micelleplex formationIndicates possible applications in gene therapy

Comparative Analysis with Similar Compounds

The biological activity of 2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine can be compared to other compounds with similar structural features:

Compound Name Structural Features Biological Activity
MethylphenidateContains a pyridine ring; used for ADHDCNS stimulant
4-MethylmethamphetamineSimilar amine structure; psychoactiveStimulant effects
N,N-DimethyltryptamineIndole structure; psychoactiveHallucinogenic properties

What distinguishes 2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine from these compounds is its specific combination of a pyrrolidine ring and a dimethylated propyl chain.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(methylamino)propyl[2-(pyrrolidin-1-yl)ethyl]amine?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions or carbodiimide-mediated couplings. For example, Suzuki-Miyaura coupling using Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran at 100°C for 3 hours yields structurally similar amines (51% yield after purification) . Alternatively, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran facilitate amide bond formation, achieving 88% yield under mild conditions .

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer: Use a combination of spectroscopic techniques:

  • Mass Spectrometry (ES/MS) : Confirm molecular weight (e.g., ES/MS m/z 254.1 [M+H]⁺ for analogous compounds) .
  • Chromatography : Purify via gradient elution (hexane/acetone) and validate purity .
  • Spectral cross-validation : Compare NMR (¹H/¹³C) and IR data with synthetic intermediates, as demonstrated in thiadiazole-indole hybrid characterization .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Avoid inhalation, skin contact, and prolonged exposure. Use fume hoods and PPE (gloves, lab coats) .
  • Toxicity data are limited; follow protocols for structurally similar amines, such as 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, which requires strict containment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst screening : Test Pd(II) acetate vs. Buchwald-Hartwig catalysts for amine coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (e.g., THF, DMF) to enhance solubility of intermediates .
  • Temperature gradients : Evaluate reaction progress at 80–100°C to balance kinetics and side reactions .
  • Additives : Optimize NaHCO₃ concentration to stabilize boronate intermediates in cross-coupling reactions .

Q. How to address discrepancies in spectral data during characterization?

Methodological Answer:

  • Multi-technique validation : Resolve ambiguous NMR peaks using 2D-COSY or HSQC for proton-carbon correlations .
  • Isotopic labeling : Apply deuterated solvents or stable isotopes (e.g., ¹⁵N) to track amine proton environments, as seen in metabolite studies .
  • Computational modeling : Compare experimental IR/UV spectra with DFT-predicted vibrational modes .

Q. What strategies mitigate environmental impacts during disposal or large-scale synthesis?

Methodological Answer:

  • Environmental fate studies : Assess biodegradability and adsorption in soil/water systems using protocols from Project INCHEMBIOL (2005–2011), which evaluates abiotic/biotic transformations .
  • Ecotoxicity screening : Test acute toxicity on model organisms (e.g., Daphnia magna) at varying concentrations .
  • Green chemistry : Replace halogenated solvents (e.g., ethyl acetate) with cyclopentyl methyl ether (CPME) for safer waste management .

Q. How to design experiments evaluating the compound’s biological activity?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria, referencing thiadiazole-indole hybrids (IC₅₀: 2–8 µg/mL) .
  • Apoptosis induction : Apply caspase-3 activation assays, as validated for quinazoline-based apoptosis inducers .
  • Docking studies : Model interactions with target proteins (e.g., 5-HT₃ receptors) using AutoDock Vina .

Key Research Considerations

  • Contradictions in Evidence : While Pd-catalyzed methods achieve moderate yields (51%), carbodiimide-mediated routes offer higher efficiency (88%) but require stricter pH control .
  • Unresolved Challenges : Environmental persistence data are lacking; long-term ecosystem studies are needed .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine
Reactant of Route 2
[2,2-Dimethyl-3-(methylamino)propyl](methyl)[2-(pyrrolidin-1-yl)ethyl]amine

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